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molecular formula C10H12ClNO2 B1296652 Ethyl N-(4-chlorophenyl)glycinate CAS No. 2521-89-3

Ethyl N-(4-chlorophenyl)glycinate

Cat. No. B1296652
M. Wt: 213.66 g/mol
InChI Key: ZNVVKZDSSWMTGQ-UHFFFAOYSA-N
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Patent
US08912186B2

Procedure details

To the suspension of ethyl N-(4-chlorophenyl)-glycinate (10.4 g) in ethanol (4 ml) the solution of NaOH (4 g) in water (40 ml) was added. Upon heating a clear solution is formed, which is refuxed for 0.5 h. The solution is decolorized with activated carbon and filtered while hot. The filtrate is cooled in an ice bath and conc. HCl (5 ml) is added dropwise with stirring (pH 1-2). The precipitate formed is collected by suction filtration and washed with water. After drying in vacuo N-(4-chlorophenyl)-glycine (6.51 g) is obtained as colourless crystals.
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][CH2:9][C:10]([O:12]CC)=[O:11])=[CH:4][CH:3]=1.[OH-].[Na+]>C(O)C.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)NCC(=O)OCC
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring (pH 1-2)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
Upon heating a clear solution
CUSTOM
Type
CUSTOM
Details
is formed
FILTRATION
Type
FILTRATION
Details
filtered while hot
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate is cooled in an ice bath
ADDITION
Type
ADDITION
Details
conc. HCl (5 ml) is added dropwise
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is collected by suction filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying in vacuo N-(4-chlorophenyl)-glycine (6.51 g)
CUSTOM
Type
CUSTOM
Details
is obtained as colourless crystals

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
ClC1=CC=C(C=C1)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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